Cas no 2309446-85-1 (Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate)

Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate is a specialized organic compound featuring a spirocyclic framework integrated with a brominated pyridine moiety and an ester-functionalized side chain. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and drug discovery, where it serves as a key intermediate for the development of bioactive molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the spirocyclic core contributes to conformational rigidity, potentially improving binding affinity in target interactions. The ester group offers additional derivatization opportunities, making it a valuable scaffold for structure-activity relationship studies. Its well-defined stereochemistry and purity ensure reproducibility in research applications.
Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate structure
2309446-85-1 structure
Product Name:Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate
CAS No:2309446-85-1
MF:C17H23BrN2O3
MW:383.280123949051
CID:6123164
PubChem ID:165801749
Update Time:2025-05-21

Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate Chemical and Physical Properties

Names and Identifiers

    • 2309446-85-1
    • methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate
    • EN300-7429346
    • Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate
    • Inchi: 1S/C17H23BrN2O3/c1-22-15(21)10-23-17(13-3-8-19-9-14(13)18)6-5-16(11-17)4-2-7-20-12-16/h3,8-9,20H,2,4-7,10-12H2,1H3
    • InChI Key: IIQBWQNWBXCLTF-UHFFFAOYSA-N
    • SMILES: BrC1C=NC=CC=1C1(CCC2(CNCCC2)C1)OCC(=O)OC

Computed Properties

  • Exact Mass: 382.08921g/mol
  • Monoisotopic Mass: 382.08921g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 60.4Ų

Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate Pricemore >>

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Additional information on Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate

Comprehensive Analysis of Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate (CAS No. 2309446-85-1)

The compound Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate (CAS No. 2309446-85-1) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 7-azaspiro[4.5]decane core and 3-bromopyridin-4-yl moiety, make it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeting G protein-coupled receptors (GPCRs) and kinase inhibitors, which are hot topics in modern medicinal chemistry.

One of the most frequently asked questions in scientific forums is: "What are the synthetic routes for Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate?" The synthesis typically involves multi-step organic reactions, including spirocyclic formation, bromination, and esterification. The presence of the azaspiro scaffold enhances the compound's metabolic stability, a critical factor in drug design. This aligns with the growing demand for bioavailable small molecules in the pharmaceutical industry.

In recent years, the 7-azaspiro[4.5]decane framework has gained attention for its role in CNS drug development, particularly for neurological disorders. The 3-bromopyridin-4-yl group further contributes to the compound's versatility, enabling cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, which are essential for creating diverse molecular libraries. These features make CAS No. 2309446-85-1 a sought-after building block in high-throughput screening campaigns.

Another trending topic is the compound's potential in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. The spirocyclic structure of Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate could serve as a rigid linker, optimizing the spatial orientation between E3 ligase binders and target proteins. This application is particularly relevant given the surge in cancer immunotherapy research.

From a regulatory perspective, the compound's physicochemical properties (e.g., logP, solubility) are frequently analyzed to assess its drug-likeness. Computational tools like molecular docking and QSAR modeling are often employed to predict its interactions with biological targets. Such analyses are crucial for reducing attrition rates in preclinical development, a major concern for pharmaceutical companies investing in novel chemical entities.

Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are exploring catalytic methods to synthesize Methyl 2-{[2-(3-bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetate with reduced waste generation, aligning with the principles of sustainable chemistry. This trend reflects broader industry shifts toward eco-friendly synthesis protocols.

In summary, CAS No. 2309446-85-1 represents a compelling case study in modern medicinal chemistry and chemical biology. Its structural complexity and functional group diversity position it as a key player in addressing unmet medical needs, particularly in precision medicine and targeted therapy. As research continues to uncover its full potential, this compound is poised to remain at the forefront of innovative drug discovery.

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